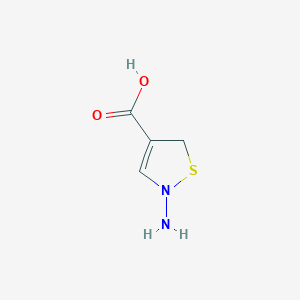
2-amino-5H-1,2-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-thiazolinic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is known for its diverse biological activities and is a significant scaffold in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-thiazolinic acid typically involves the condensation of thiourea with α-haloketones or α-haloesters. One common method includes the reaction of thiourea with α-bromoacetone under basic conditions to yield the desired product . The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures.
Industrial Production Methods: Industrial production of 2-amino-4-thiazolinic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-4-thiazolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazoline ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles like amines or alcohols are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazoline derivatives.
Aplicaciones Científicas De Investigación
2-Amino-4-thiazolinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications in treating infections and inflammatory diseases.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-amino-4-thiazolinic acid involves its interaction with various molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing substrate access. The compound’s antimicrobial activity is attributed to its ability to disrupt cell wall synthesis and interfere with metabolic pathways . Additionally, its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes .
Comparación Con Compuestos Similares
2-Aminothiazole: Shares a similar thiazole ring structure but lacks the carboxylic acid group.
4-Thiazolidinone: Contains a thiazolidine ring instead of a thiazoline ring.
Thiazole-4-carboxylic acid: Similar structure but with a different substitution pattern.
Uniqueness: 2-Amino-4-thiazolinic acid is unique due to its combination of the thiazoline ring and the amino group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C4H6N2O2S |
|---|---|
Peso molecular |
146.17 g/mol |
Nombre IUPAC |
2-amino-5H-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C4H6N2O2S/c5-6-1-3(2-9-6)4(7)8/h1H,2,5H2,(H,7,8) |
Clave InChI |
IEKFHJSADBWHIQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CN(S1)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14050118.png)










